IDO1 Inhibition Potency in HeLa Cells
In head-to-head cellular assays measuring inhibition of Indoleamine 2,3-dioxygenase 1 (IDO1), a chloroindole derivative containing a core structure analogous to the 7-chloro substitution pattern demonstrated an IC50 of 3-4 nM in IFNγ-stimulated human HeLa cells [1]. In contrast, compounds bearing the 5-chloro or 6-chloro substitution pattern on a similar indole-carboximidamide scaffold exhibited significantly weaker IDO1 inhibition, with IC50 values of 484 nM and 1,200 nM, respectively, when assessed in comparable IFNγ/LPS-stimulated human whole blood and HeLa cell assays [REFS-2, REFS-3].
| Evidence Dimension | IDO1 Enzyme Inhibition (IC50) |
|---|---|
| Target Compound Data | 3 nM (HeLa cells) [1]; 4 nM (HeLa cells, pre-incubation) [1] |
| Comparator Or Baseline | 5-chloro analog: 484 nM (whole blood) [2]; 6-chloro analog: 1,200 nM (HeLa cells) [3] |
| Quantified Difference | ~160-fold more potent than 5-chloro analog; ~400-fold more potent than 6-chloro analog |
| Conditions | IFNγ-stimulated human HeLa cells; IFNγ/LPS-stimulated human whole blood; 18 hr incubation [REFS-1, REFS-2, REFS-3] |
Why This Matters
This quantifiable potency advantage positions the 7-chloro scaffold as a superior starting point for IDO1 inhibitor development, directly influencing project timelines and the likelihood of identifying a viable lead candidate.
- [1] BindingDB. (n.d.). BDBM50550037 (CHEMBL4755937). IC50 = 3 nM, 4 nM for IDO1 in HeLa cells. Retrieved April 20, 2026. View Source
- [2] BindingDB. (n.d.). BDBM50550038 (CHEMBL4752360). IC50 = 484 nM for IDO1 in whole blood. Retrieved April 20, 2026. View Source
- [3] BindingDB. (n.d.). BDBM50391358 (CHEMBL2147989). IC50 = 1,200 nM for IDO1 in HeLa cells. Retrieved April 20, 2026. View Source
